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Abstract
ARD-266 is a potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed for

the targeted degradation of the Androgen Receptor (AR), a key driver in the progression of

prostate cancer.[1][2][3] As a heterobifunctional molecule, ARD-266 simultaneously binds to

the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination

and subsequent proteasomal degradation of the AR.[4][5][6] This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and key

experimental data related to ARD-266.

Chemical Structure and Properties
ARD-266 is a complex molecule synthesized to bring the Androgen Receptor and an E3 ligase

into proximity. Its chemical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

(2S,4R)-N-((S)-3-(4-((4-

(((1r,3r)-3-(3-Chloro-4-

cyanophenoxy)-2,2,4,4-

tetramethylcyclobutyl)carbamo

yl)phenyl)ethynyl)piperidin-1-

yl)-3-oxo-1-phenylpropyl)-4-

hydroxy-1-((R)-3-methyl-2-(3-

methylisoxazol-5-

yl)butanoyl)pyrrolidine-2-

carboxamide

[7]

Chemical Formula C₅₂H₅₉ClN₆O₇ [7]

Molecular Weight 915.53 g/mol [7]

CAS Number 2666951-70-6 [7]

Synonyms
ARD 266, ARD266, PROTAC

Degrader
[7]

Mechanism of Action: Targeted Degradation of the
Androgen Receptor
ARD-266 functions as a PROTAC, a molecule designed to hijack the cell's natural protein

disposal system, the ubiquitin-proteasome pathway, to eliminate a target protein.[8] In the case

of ARD-266, the target protein is the Androgen Receptor (AR).

The mechanism involves a two-pronged approach:

Binding to the Androgen Receptor: One end of the ARD-266 molecule is a potent antagonist

of the Androgen Receptor, allowing it to specifically bind to this target protein.[5]

Recruitment of the E3 Ligase: The other end of ARD-266 binds to the von Hippel-Lindau

(VHL) E3 ubiquitin ligase.[4][6]
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Ternary Complex Formation: The simultaneous binding of ARD-266 to both the AR and VHL

brings the two proteins into close proximity, forming a ternary complex.

Ubiquitination and Proteasomal Degradation: Within this complex, the VHL E3 ligase

facilitates the transfer of ubiquitin molecules to the AR. This polyubiquitination marks the AR

for recognition and degradation by the 26S proteasome, leading to its elimination from the

cell.[4][8]

This targeted degradation of the AR protein has been shown to be highly effective in various

AR-positive prostate cancer cell lines.[1][2][3]
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Figure 1: Signaling pathway of ARD-266 mediated androgen receptor degradation.

Biological Activity and Efficacy
ARD-266 has demonstrated potent and efficient degradation of the Androgen Receptor in

several AR-positive prostate cancer cell lines. The efficacy of ARD-266 is typically quantified by
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its DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory

concentration) values.

Cell Line Efficacy Metric Value (nM) Reference

LNCaP DC₅₀ 0.2 - 1 [3][7][9]

VCaP DC₅₀ 0.2 - 1 [3][7][9]

22Rv1 DC₅₀ 0.2 - 1 [3][7][9]

LNCaP, VCaP, 22Rv1 IC₅₀ 1 - 6 [7]

Studies have shown that ARD-266 can reduce AR protein levels by over 95% in these cell lines

and effectively suppress the expression of AR-regulated genes.[1][2]

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of ARD-266.

Western Blot for Androgen Receptor Degradation
This protocol outlines the general steps to assess the degradation of the AR protein in

response to ARD-266 treatment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01393
https://www.medchemexpress.com/ard-266.html
https://www.chemicalprobes.org/ard-266
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01393
https://www.medchemexpress.com/ard-266.html
https://www.chemicalprobes.org/ard-266
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01393
https://www.medchemexpress.com/ard-266.html
https://www.chemicalprobes.org/ard-266
https://www.medchemexpress.com/ard-266.html
https://www.benchchem.com/product/b15542791?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31804827/
https://www.researchgate.net/publication/337775368_Discovery_of_Highly_Potent_and_Efficient_PROTAC_Degraders_of_Androgen_Receptor_AR_by_Employing_Weak_Binding_Affinity_VHL_E3_Ligase_Ligands
https://www.benchchem.com/product/b15542791?utm_src=pdf-body
https://www.benchchem.com/product/b15542791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Experimental Workflow
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Figure 2: A representative experimental workflow for Western Blot analysis.
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Methodology:

Cell Culture and Treatment: AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP,

22Rv1) are cultured to optimal confluency and then treated with a range of concentrations of

ARD-266 for a specified duration.

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer

containing protease inhibitors to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay, such as the BCA assay, to ensure equal loading for electrophoresis.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for the Androgen Receptor. Subsequently, the

membrane is incubated with a secondary antibody conjugated to an enzyme (e.g.,

horseradish peroxidase) that recognizes the primary antibody.

Detection and Analysis: The protein bands are visualized using a chemiluminescent

substrate, and the band intensities corresponding to the AR protein are quantified. The DC₅₀

value is calculated by plotting the percentage of AR degradation against the log

concentration of ARD-266.

Cell Viability Assay
This protocol describes the general method for determining the IC₅₀ of ARD-266.

Methodology:

Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density

and allowed to adhere overnight.

Compound Treatment: The cells are then treated with a serial dilution of ARD-266 for a

specified period (e.g., 72 hours).
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Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay,

such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

Data Analysis: The absorbance or luminescence is measured, and the percentage of cell

viability is calculated relative to a vehicle-treated control. The IC₅₀ value is determined by

plotting cell viability against the log concentration of ARD-266 and fitting the data to a dose-

response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
This protocol is used to measure the effect of ARD-266 on the expression of AR-regulated

genes.

Methodology:

Cell Treatment and RNA Extraction: Cells are treated with ARD-266, and total RNA is

extracted using a suitable RNA isolation kit.

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA

(cDNA).

qRT-PCR: The cDNA is used as a template for quantitative real-time PCR with primers

specific for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene

for normalization.

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt

method, comparing the expression in ARD-266-treated cells to that in vehicle-treated cells.

Conclusion
ARD-266 is a highly potent and effective PROTAC degrader of the Androgen Receptor. Its

ability to induce rapid and robust degradation of AR in prostate cancer cells highlights its

potential as a therapeutic agent. The data and protocols presented in this guide provide a

foundational understanding for researchers and drug development professionals working with

this and similar targeted protein degraders. Further investigation into the in vivo efficacy and

safety profile of ARD-266 is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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